chemical and physical properties of (2-Methoxyphenyl)cyanamide
chemical and physical properties of (2-Methoxyphenyl)cyanamide
An In-depth Technical Guide to (2-Methoxyphenyl)cyanamide: Properties, Synthesis, and Applications
Introduction
(2-Methoxyphenyl)cyanamide, also known as o-anisylcyanamide, is an aromatic organic compound featuring a cyanamide group attached to a methoxy-substituted benzene ring.[1] The cyanamide functional group is of significant interest in synthetic and medicinal chemistry due to its unique electronic properties and versatile reactivity.[2][3] It possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, enabling its participation in a wide array of chemical transformations.[2] This duality makes cyanamides valuable building blocks for the synthesis of guanidines, ureas, and various nitrogen-containing heterocycles.[4] Furthermore, the cyanamide moiety is recognized as a key pharmacophore in the development of therapeutic agents, particularly enzyme inhibitors.[5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the , outlines robust protocols for its synthesis and characterization, discusses its reactivity, and explores its applications within the pharmaceutical landscape.
Section 1: Chemical Identity and Physicochemical Properties
(2-Methoxyphenyl)cyanamide is structurally defined by a 2-methoxyphenyl group bonded to the nitrogen atom of a cyanamide functional group. This arrangement confers specific properties that influence its behavior in chemical and biological systems.
Chemical Structure:
-
IUPAC Name: (2-methoxyphenyl)cyanamide
-
Synonyms: o-anisylcyanamide, (2-methoxyphenyl)aminocarbonitrile[1]
-
CAS Number: 65195-61-1[1]
-
Molecular Formula: C₈H₈N₂O[1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (2-Methoxyphenyl)cyanamide
| Property | Value | Source |
| Molecular Weight | 148.162 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not experimentally determined in reviewed sources. | |
| Boiling Point | Not experimentally determined in reviewed sources. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from structure |
| logP (octanol/water) | 1.7 (Predicted) |
Section 2: Synthesis and Reactivity
The synthesis of N-aryl cyanamides can be achieved through several established methods. The most traditional approach involves the electrophilic cyanation of the corresponding aniline derivative.[2][3]
Synthetic Workflow: Electrophilic Cyanation
A common and direct method for synthesizing (2-Methoxyphenyl)cyanamide is the reaction of 2-methoxyaniline with a cyanating agent, such as the highly reactive but toxic cyanogen bromide (BrCN).[2][3] The reaction proceeds via nucleophilic attack of the aniline's amino group on the electrophilic carbon of the cyanogen bromide. Due to the hazardous nature of BrCN, safer alternative cyanating agents and protocols have been developed.[2][6] An alternative, one-pot procedure may involve the reaction of the corresponding aryl thiourea with a halide in the presence of a base.[3]
Below is a generalized workflow for the synthesis of an N-aryl cyanamide.
Caption: Generalized synthetic workflow for N-aryl cyanamides.
Core Reactivity
The reactivity of (2-Methoxyphenyl)cyanamide is governed by the cyanamide functional group:
-
Nucleophilic Nitrogen: The non-nitrile nitrogen atom is nucleophilic and can react with electrophiles. It can be alkylated, acylated, or participate in addition reactions.
-
Electrophilic Nitrile: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for the synthesis of more complex structures like guanidines.[4]
-
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can undergo cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings.[2]
Section 3: Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized (2-Methoxyphenyl)cyanamide. The following protocols are standard for the characterization of such organic molecules.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Expected ¹H NMR Signals:
-
Aromatic protons (4H) in the range of δ 6.8-7.5 ppm.
-
A singlet for the methoxy group (3H) around δ 3.8-4.0 ppm.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals:
-
Signals for the 6 aromatic carbons, with the carbon attached to the methoxy group appearing downfield.
-
A signal for the methoxy carbon around δ 55-60 ppm.
-
A signal for the nitrile carbon (C≡N) in the range of δ 115-120 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule. The cyanamide group has a distinct and strong absorption band.
-
Protocol:
-
Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film from a solvent cast).
-
Place the sample in an FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Key Vibrational Bands:
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band in the region of 2200-2240 cm⁻¹. The cyanamide functional group serves as an excellent infrared probe for monitoring local environmental changes in biological systems due to its strong transition dipole.[7][8]
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
-
C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern of the compound.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
-
Expected Result:
-
The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound plus a proton (approx. 149.07). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
Section 4: Applications in Drug Discovery
The cyanamide scaffold is a privileged structure in medicinal chemistry. Its ability to act as a bioisostere for other functional groups, its involvement in hydrogen bonding, and its specific reactivity make it a valuable component in drug design.
-
Enzyme Inhibition: The cyanamide moiety is a known pharmacophore in the design of enzyme inhibitors. For example, novel cyanamides have been synthesized and identified as highly potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammation and pain.[5] Blocking the degradation of endogenous signaling lipids with NAAA inhibitors represents a promising therapeutic strategy.[5]
-
Bioisosteric Replacement: In drug design, the cyanamide group can be used as a bioisostere for ureas or amides to modulate physicochemical properties such as polarity, hydrogen bonding capability, and metabolic stability.
-
Synthetic Intermediate: As a versatile building block, (2-Methoxyphenyl)cyanamide can serve as a starting material for the synthesis of a library of more complex molecules for screening in drug discovery programs.[9]
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for (2-Methoxyphenyl)cyanamide was not found in the reviewed sources, the hazards can be inferred from the parent compound, cyanamide, and general knowledge of aromatic nitriles. The parent compound, cyanamide, is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer and reproductive harm.[10][11]
-
General Precautions:
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]
-
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
(2-Methoxyphenyl)cyanamide is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of the cyanamide functional group make it an important tool for researchers. The established protocols for its characterization ensure structural integrity and purity, which are critical for its application in sensitive fields like drug development. As the interest in cyanamide-containing scaffolds for therapeutic intervention continues to grow, a thorough understanding of this compound's technical profile is essential for unlocking its full potential.
References
-
Cyanamide, N-[1-(2-methoxyphenyl)ethyl]- | C10H12N2O | CID 130131825 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Cyanamide | H2NCN | CID 9864 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
(2-METHOXYPHENYL)CYANAMIDE - 2a biotech. (n.d.). 2a biotech. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Sodium Cyanamide | Request PDF. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(4), 1272–1275. [Link]
-
(2-Methoxy-3,4-dimethylphenyl) cyanate | C10H11NO2 | CID 175251006 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Introduction to cyanamides - -ORCA - Cardiff University. (2018, September 7). Cardiff University. Retrieved February 15, 2026, from [Link]
-
Sharma, P., & Sharma, R. (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 24(17), 3073. [Link]
-
(2-Methoxyphenyl)cyanamide price & availability - MOLBASE. (n.d.). MOLBASE. Retrieved February 15, 2026, from [Link]
-
Grechko, M., Lee, G., Kwak, K., & Cho, M. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101. [Link]
-
2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
(2-Methoxyphenyl)propanedial | C10H10O3 | CID 53434166 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Chemical Properties of Cyanamide (CAS 420-04-2) - Cheméo. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]
-
Malamas, M. S., Sromek, A. W., Makriyannis, A., & Zvonok, A. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115195. [Link]
-
(PDF) Synthesis and Reactivity of N -Allenyl Cyanamides. (2018, August 14). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Newman, D. J., & Cragg, G. M. (2020). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products, 83(3), 770–803. [Link]
-
Unraveling Hydration Shell Dynamics and Viscosity Effects Around Cyanamide Probes via 2D IR Spectroscopy. (2025, June 4). PMC. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
- Method for synthesizing cyanamide - Google Patents. (n.d.). Google Patents.
-
What is the mechanism of Cyanamide? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved February 15, 2026, from [Link]
-
Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Zhang, Y., Chen, J., Wu, J., & Zhang, Y. (2023). Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. RSC Advances, 13(45), 31690–31694. [Link]
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Spectroscopic detection of stratospheric hydrogen cyanide. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
Sources
- 1. molbase.com [molbase.com]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Hydration Shell Dynamics and Viscosity Effects Around Cyanamide Probes via 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
